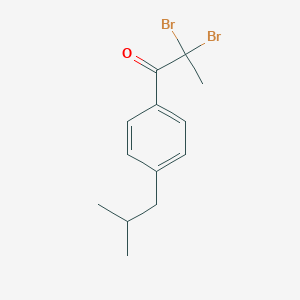

4'-Isobutyl-2,2-dibromopropiophenone

Description

4'-Isobutyl-2,2-dibromopropiophenone (CAS 104483-05-8) is a halogenated aromatic ketone with the molecular formula C₁₃H₁₆Br₂O and a molecular weight of 220.27 g/mol. It features an isobutyl group (-CH₂C(CH₃)₂) at the para position of the phenyl ring and two bromine atoms at the 2,2-positions of the propiophenone backbone. This compound is a critical intermediate in the synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) . Its role involves facilitating key substitution or elimination reactions due to the presence of bromine, which acts as a superior leaving group compared to chlorine or fluorine .

Propriétés

IUPAC Name |

2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJIRVKFCUIHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C(C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545812 | |

| Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104483-05-8 | |

| Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromine in Acetic Acid

A widely reported method involves the α,α-dibromination of 4'-isobutylpropiophenone using bromine (Br₂) in glacial acetic acid. The reaction proceeds via electrophilic addition at the α-carbon of the ketone:

Procedure :

-

Substrate : 4'-Isobutylpropiophenone (1.0 equiv) dissolved in glacial acetic acid.

-

Bromine addition : Br₂ (2.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

Reaction time : 2–4 hours at 25°C.

-

Workup : Quenching with ice water, extraction with dichloromethane, and recrystallization from isopropanol.

Key Data :

Mechanistic Insight :

The acetic acid protonates the ketone carbonyl, enhancing electrophilicity at the α-carbon. Bromine acts as both an electrophile and oxidizer, facilitating sequential bromination.

Copper(II) Bromide-Mediated Bromination

Catalytic Dibromination

A patent-pending method employs CuBr₂ as a bromine source in chloroform/ethyl acetate:

Procedure :

-

Substrate : 4'-Isobutylpropiophenone (1.0 equiv) in chloroform.

-

Catalyst : CuBr₂ (1.1 equiv) added at 60°C.

-

Solvent system : Ethyl acetate (co-solvent) to enhance solubility.

-

Reaction time : 2 hours under reflux.

-

Isolation : Filtration, solvent evaporation, and column chromatography (hexane/EtOAc).

Key Data :

Advantages :

N-Bromosuccinimide (NBS) with Acid Catalysis

Controlled Bromination

NBS paired with p-toluenesulfonic acid (p-TSA) enables controlled dibromination:

Procedure :

-

Substrate : 4'-Isobutylpropiophenone (1.0 equiv) in acetonitrile.

-

Reagents : NBS (2.0 equiv) and p-TSA (0.1 equiv).

-

Conditions : 60°C for 3 hours.

-

Purification : Aqueous workup and recrystallization.

Key Data :

Optimization Notes :

Two-Step Bromination Strategy

Sequential Mono- and Dibromination

For substrates sensitive to over-bromination, a stepwise approach is employed:

Step 1 : Mono-bromination with NBS/p-TSA.

Step 2 : Second bromination using Br₂ in CH₂Cl₂ at −10°C.

Key Data :

Applications :

Comparative Analysis of Methods

Table 1 : Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Br₂/Acetic Acid | 75–82 | 98 | Cost-effective | Hazardous Br₂ handling |

| CuBr₂/Chloroform | 88 | 99 | High selectivity | Requires column chromatography |

| NBS/p-TSA | 70–75 | 97 | Mild conditions | Lower yield |

| Two-Step | 68 | 95 | Controls over-bromination | Lengthy procedure |

Reaction Optimization Insights

Solvent Effects

Analyse Des Réactions Chimiques

Types of Reactions

4'-Isobutyl-2,2-dibromopropiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form 1-[4-(2-methylpropyl)phenyl]propan-1-ol by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Alcohols or other reduced forms.

Oxidation: Carboxylic acids or ketones.

Applications De Recherche Scientifique

4'-Isobutyl-2,2-dibromopropiophenone is utilized in several scientific research applications:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As an intermediate in the synthesis of various industrial chemicals.

Mécanisme D'action

The mechanism of action of 4'-Isobutyl-2,2-dibromopropiophenone involves its interaction with molecular targets through its bromine atoms and phenyl ring. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures, affecting biological pathways and processes.

Comparaison Avec Des Composés Similaires

2-(4-Isobutyrylphenyl)propionic Acid (CAS 65813-55-0)

- Molecular Formula : C₁₃H₁₆O₃

- Key Features : Contains an isobutyryl group (a ketone derivative) and a carboxylic acid moiety.

- Application : Direct precursor to Ibuprofen, undergoing reduction or hydrogenation to form the active pharmaceutical ingredient (API) .

- Comparison: Unlike this compound, this compound lacks halogens but includes a carboxylic acid group, making it more polar and less reactive in nucleophilic substitutions.

4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0)

- Molecular Formula : C₁₄H₁₀BrFO

- Key Features : Combines bromine and fluorine substituents on adjacent aromatic rings.

- Application : Used in organic synthesis for constructing fluorinated pharmaceuticals or agrochemicals .

- Comparison : The fluorine atom increases electron-withdrawing effects, altering reaction kinetics compared to the purely brominated target compound.

2',4'-Dichloro-2,2-dimethylpropiophenone (CAS 898766-57-9)

- Molecular Formula : C₁₁H₁₂Cl₂O

- Key Features: Contains chlorine atoms and a dimethyl group on the propiophenone backbone.

- Application : Intermediate in agrochemical or polymer synthesis .

- Comparison : Chlorine’s lower leaving-group ability reduces reactivity in substitution reactions compared to bromine. The dimethyl group enhances steric hindrance, limiting accessibility for nucleophiles.

4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone (CAS 898765-84-9)

- Molecular Formula : C₁₂H₁₄BrFO

- Key Features: Fluorine and bromine substituents with a longer butyrophenone chain.

- Application : Pharmaceutical intermediate for drugs requiring fluorinated aromatic systems .

Structural and Functional Analysis

Halogenation Effects

- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability make it a better leaving group, enhancing reactivity in SN2 reactions. Chlorinated analogs (e.g., 2',4'-Dichloro-2,2-dimethylpropiophenone) are less reactive but more thermally stable .

- Fluorine’s Role: Fluorine’s electronegativity (e.g., in 4'-Bromo-2-(4-fluorophenyl)acetophenone) deactivates the aromatic ring, directing electrophilic substitutions to specific positions .

Substituent Impact

- Methyl/Dimethyl Groups: Increase hydrophobicity and steric hindrance, as seen in 2',4'-Dichloro-2,2-dimethylpropiophenone, reducing unintended side reactions .

Research and Industrial Relevance

- Synthetic Efficiency : The target compound’s dual bromine atoms enable efficient two-step reactions, reducing synthetic steps in Ibuprofen production compared to single-halogen intermediates .

- Market Demand: Halogenated propiophenones are priced higher (e.g., $360/25 mg for this compound) due to their specialized roles .

- Future Directions : Research into greener bromination methods and fluorinated derivatives aims to balance reactivity with environmental sustainability .

Activité Biologique

4'-Isobutyl-2,2-dibromopropiophenone (CAS No. 104483-05-8) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H14Br2O

- Molecular Weight : 332.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : It may interact with specific receptors, influencing neurotransmitter release and neuronal excitability, which is relevant in neuropharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Low |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. The results indicate that it possesses selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest potential for further exploration in cancer therapeutics.

Case Studies and Research Findings

- Study on Inflammatory Response : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating its role as an anti-inflammatory agent.

- Neuroprotective Effects : Another research effort highlighted its neuroprotective properties in models of oxidative stress-induced neuronal damage. The compound was able to reduce cell death and promote survival pathways.

- Toxicological Assessment : A comprehensive toxicological evaluation revealed that while the compound is effective at low concentrations, higher doses led to cytotoxic effects on non-target cells, necessitating careful dosage consideration in therapeutic applications.

Q & A

Basic: What are the standard analytical methods for confirming the purity and structural integrity of 4'-Isobutyl-2,2-dibromopropiophenone?

To ensure purity and structural fidelity, researchers should employ a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC): Used to quantify purity by separating and identifying impurities or by-products. Optimal mobile phases (e.g., methanol-buffer mixtures) and column selection are critical for resolution .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify the isobutyl and dibromo substituents. Key signals include aromatic protons (δ 7.2–7.8 ppm) and isobutyl methyl groups (δ 0.8–1.2 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (C₁₃H₁₅Br₂O, [M+H]⁺ = 343.95) and fragmentation patterns .

Basic: What are the critical parameters to optimize during the synthesis of this compound?

Key synthesis parameters include:

- Temperature Control: Bromination reactions typically require low temperatures (0–5°C) to avoid over-substitution or decomposition .

- Stoichiometry: Precise molar ratios of brominating agents (e.g., Br₂ or NBS) to the precursor (4'-isobutylpropiophenone) ensure selective dibromination at the 2,2-positions .

- Catalyst Selection: Lewis acids like FeBr₃ enhance electrophilic aromatic substitution efficiency .

Advanced: How can researchers design experiments to investigate the reactivity of dibrominated sites in nucleophilic substitution reactions?

To study reactivity:

- Nucleophile Screening: Test diverse nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures) to assess substitution kinetics .

- Kinetic Monitoring: Use GC-MS or HPLC to track intermediate formation and by-products. For example, substitution at the 2-bromo site may dominate due to steric or electronic effects .

- Computational Modeling: Density Functional Theory (DFT) calculations predict reactive sites by analyzing charge distribution and transition states .

Advanced: How should researchers address contradictions in reported biological activities of brominated propiophenone derivatives?

Contradictions often arise from methodological variability. Resolve them by:

- Standardized Bioassays: Replicate studies using consistent cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .

- Metabolite Profiling: Identify active metabolites via LC-MS to distinguish parent compound effects from degradation products .

- Comparative Studies: Benchmark against structurally analogous compounds (e.g., 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone) to isolate substituent-specific bioactivity .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to inhibit photodegradation and oxidation .

- Solvent Compatibility: Dissolve in anhydrous DMSO or dichloromethane for long-term stability; avoid protic solvents (e.g., water, alcohols) .

- Handling Precautions: Use gloveboxes for air-sensitive reactions and monitor for bromine release via gas sensors .

Advanced: How can researchers leverage this compound as a precursor for novel pharmaceutical intermediates?

- Reductive Dehalogenation: Catalytic hydrogenation (Pd/C, H₂) converts dibromo groups to hydrogen, yielding 4'-isobutylpropiophenone for further functionalization .

- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with aryl boronic acids to introduce bioactive moieties (e.g., fluorophenyl groups) at brominated positions .

- Biological Probes: Label the compound with radioactive isotopes (e.g., ⁸²Br) for tracking metabolic pathways in vitro .

Advanced: What methodological frameworks are recommended for analyzing contradictory spectral data in structural elucidation?

- Multi-Technique Validation: Correlate NMR, IR, and X-ray crystallography data to resolve ambiguities. For example, crystallography can confirm the spatial arrangement of bromine atoms .

- Dynamic NMR Experiments: Variable-temperature NMR detects conformational changes or rotameric equilibria that may obscure spectral interpretations .

- Collaborative Databases: Cross-reference with PubChem or EPA DSSTox entries for standardized spectral libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.